molecular formula C19H20ClNO5 B2885371 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1704534-82-6

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2885371
CAS No.: 1704534-82-6
M. Wt: 377.82
InChI Key: XUAYSQNPLPPLBO-UHFFFAOYSA-N
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Description

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a pyranone ring, a piperidine moiety, and a chlorinated benzoyl group, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with piperidine under appropriate conditions to form 1-(5-chloro-2-methoxybenzoyl)piperidine.

    Coupling with Pyranone: The next step involves the coupling of the piperidine intermediate with 6-methyl-2H-pyran-2-one. This is usually done using a suitable base and solvent to facilitate the reaction.

    Final Product Formation: The final step includes purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

    Substitution: The chloro group in the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxy group or the piperidine ring.

    Reduction: Reduced forms of the benzoyl group, potentially leading to alcohols or hydrocarbons.

    Substitution: Substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

Biologically, the compound has been studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, although detailed pharmacological studies are required to confirm its efficacy and safety.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
  • 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-thione

Uniqueness

Compared to similar compounds, 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to its specific combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-12-9-15(11-18(22)25-12)26-14-5-7-21(8-6-14)19(23)16-10-13(20)3-4-17(16)24-2/h3-4,9-11,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAYSQNPLPPLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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